![molecular formula C16H13BrN2O2 B2575938 N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide CAS No. 1252334-71-6](/img/structure/B2575938.png)
N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide, also known as BKM120, is a small molecule inhibitor of class I phosphatidylinositol 3-kinase (PI3K) isoforms. PI3Ks are enzymes that play a crucial role in cell growth, survival, and proliferation. The dysregulation of PI3K signaling is implicated in various diseases, including cancer, inflammation, and immune disorders. BKM120 has emerged as a promising therapeutic agent for the treatment of cancer, particularly in combination with other drugs.
Mecanismo De Acción
N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide selectively inhibits the class I PI3K isoforms (α, β, γ, and δ) by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) (Maira et al., 2012). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which regulates cell growth, survival, and metabolism.
Biochemical and Physiological Effects
N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis (Maira et al., 2012). N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide has also been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of immune disorders (Sabbah et al., 2013). However, N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide has been associated with some adverse effects, including hyperglycemia, gastrointestinal toxicity, and neurological toxicity (André et al., 2014).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for PI3K isoforms, which allows for precise targeting of the PI3K/Akt/mTOR pathway. N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide also has good pharmacokinetic properties, including high oral bioavailability and good tissue penetration (Maira et al., 2012). However, N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide has some limitations, including its potential toxicity and the need for careful dose optimization to avoid adverse effects (André et al., 2014).
Direcciones Futuras
There are several future directions for the development and application of N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide. One potential direction is the identification of biomarkers that can predict response to N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide treatment, which would enable personalized treatment strategies. Another direction is the investigation of N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide in combination with other drugs, particularly immune checkpoint inhibitors, which may enhance the anti-tumor immune response (Sabbah et al., 2013). Additionally, the development of novel PI3K inhibitors with improved selectivity and reduced toxicity may further improve the therapeutic potential of this class of drugs.
Conclusion
N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide is a promising therapeutic agent for the treatment of cancer and other diseases associated with dysregulated PI3K signaling. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide have been discussed in this paper. Further research is needed to fully elucidate the potential of N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide and other PI3K inhibitors for the treatment of cancer and other diseases.
Métodos De Síntesis
N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide can be synthesized by reacting 3-methoxybenzoyl chloride with 3-bromoaniline in the presence of triethylamine to form 3-(3-bromophenyl)-3-methoxybenzoic acid. The acid is then converted to the corresponding acid chloride using thionyl chloride, followed by reaction with cyanoacetic acid to form N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide (N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide) (Maira et al., 2012).
Aplicaciones Científicas De Investigación
N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic efficacy in various types of cancer, including breast, lung, ovarian, and pancreatic cancer. N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer (Maira et al., 2012). N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide has also been investigated for its potential use in combination with other drugs, such as chemotherapy and targeted therapies, to enhance their efficacy and overcome drug resistance (André et al., 2014).
Propiedades
IUPAC Name |
N-[(3-bromophenyl)-cyanomethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-21-14-7-3-5-12(9-14)16(20)19-15(10-18)11-4-2-6-13(17)8-11/h2-9,15H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNQIEWBUPLABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(C#N)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2575855.png)
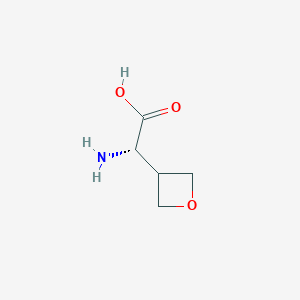

![1-[(4-methylphenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2575861.png)
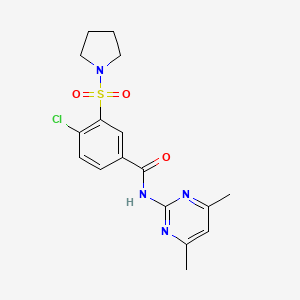
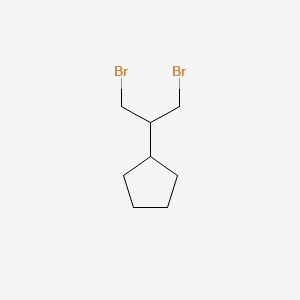
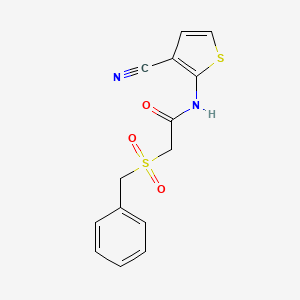
![Ethyl 4-[[2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2575868.png)
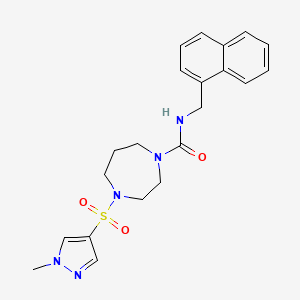
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2575870.png)
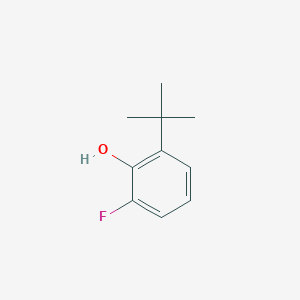
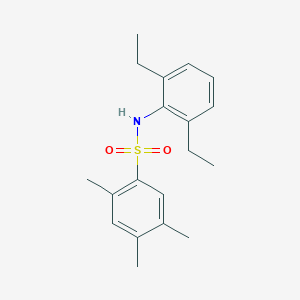
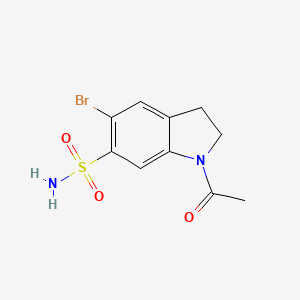
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2575878.png)